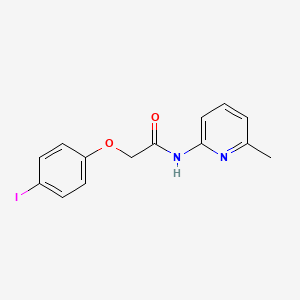
2-(4-iodophenoxy)-N-(6-methylpyridin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-iodophenoxy)-N-(6-methylpyridin-2-yl)acetamide is a synthetic organic compound that features an iodophenoxy group and a pyridinylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-iodophenoxy)-N-(6-methylpyridin-2-yl)acetamide typically involves the following steps:
Formation of the iodophenoxy intermediate: This can be achieved by iodination of a phenol derivative using iodine and an oxidizing agent.
Coupling with pyridinylacetamide: The iodophenoxy intermediate is then coupled with a pyridinylacetamide derivative under conditions that facilitate the formation of the amide bond. This might involve the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry practices.
Chemical Reactions Analysis
Types of Reactions
2-(4-iodophenoxy)-N-(6-methylpyridin-2-yl)acetamide can undergo various chemical reactions, including:
Substitution reactions: The iodine atom can be replaced by other substituents through nucleophilic or electrophilic substitution.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions, potentially altering its functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide, potassium cyanide, or organometallic reagents can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution of the iodine atom could yield azido, cyano, or organometallic derivatives.
Scientific Research Applications
2-(4-iodophenoxy)-N-(6-methylpyridin-2-yl)acetamide may have various scientific research applications, including:
Medicinal chemistry: Potential use as a lead compound for drug development, particularly in targeting specific biological pathways.
Chemical biology: Use as a probe to study biological systems and interactions.
Materials science: Incorporation into polymers or other materials for specific properties.
Mechanism of Action
The mechanism of action of 2-(4-iodophenoxy)-N-(6-methylpyridin-2-yl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would be elucidated through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-bromophenoxy)-N-(6-methylpyridin-2-yl)acetamide
- 2-(4-chlorophenoxy)-N-(6-methylpyridin-2-yl)acetamide
- 2-(4-fluorophenoxy)-N-(6-methylpyridin-2-yl)acetamide
Uniqueness
The uniqueness of 2-(4-iodophenoxy)-N-(6-methylpyridin-2-yl)acetamide lies in the presence of the iodine atom, which can impart distinct reactivity and biological activity compared to its bromine, chlorine, or fluorine analogs. This can influence its binding affinity, selectivity, and overall pharmacokinetic properties.
For precise and detailed information, consulting specific scientific literature and databases is recommended
Properties
Molecular Formula |
C14H13IN2O2 |
|---|---|
Molecular Weight |
368.17 g/mol |
IUPAC Name |
2-(4-iodophenoxy)-N-(6-methylpyridin-2-yl)acetamide |
InChI |
InChI=1S/C14H13IN2O2/c1-10-3-2-4-13(16-10)17-14(18)9-19-12-7-5-11(15)6-8-12/h2-8H,9H2,1H3,(H,16,17,18) |
InChI Key |
DWBUBCUUNHMZTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)COC2=CC=C(C=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[2-(4-fluorophenyl)ethyl]-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B11086464.png)

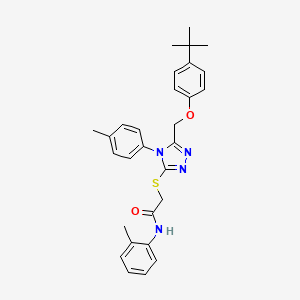
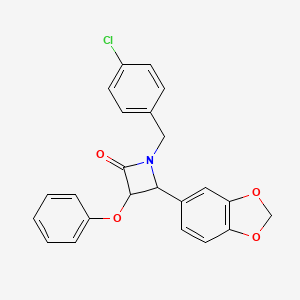
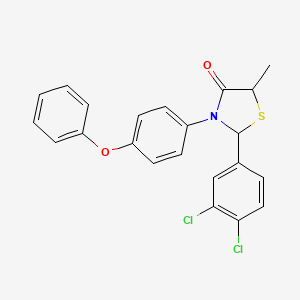
![3-chloro-N-[1-(4-hydroxybenzyl)cyclohexyl]propanamide](/img/structure/B11086496.png)
![10-[(Z)-1-(2,3-Dichlorophenyl)methylidene]-7-(2-thienyl)-5,7-dihydro-6H-benzo[H][1,3]thiazolo[2,3-B]quinazolin-9-one](/img/structure/B11086500.png)
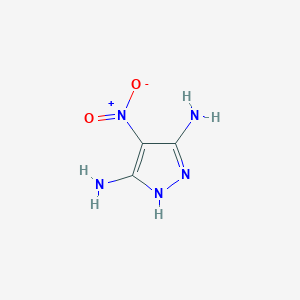
![N-benzyl-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11086505.png)
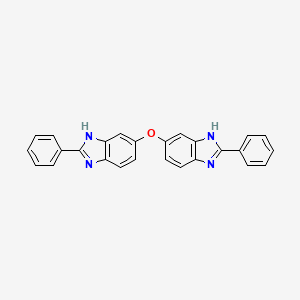

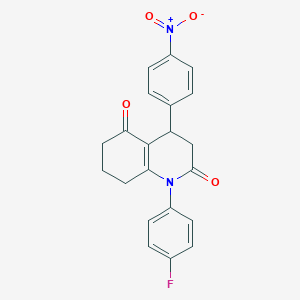
![1-Hydroxy-1-(trifluoromethyl)naphtho[2,1-b]furan-2(1H)-one](/img/structure/B11086531.png)
![2-Chloro-5-fluoro-4-[4-(phenylcarbonyl)piperazin-1-yl]benzonitrile](/img/structure/B11086539.png)
